molecular formula C23H16Cl2N2O2S B2531936 1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 338418-94-3

1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No. B2531936
M. Wt: 455.35
InChI Key: RNUHRUCTKCZAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a spiro[indole-3,2’-[1,3]thiazolidine] ring system, a dichlorophenyl group, and a phenyl group . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex due to the presence of multiple ring systems and functional groups . Detailed structural analysis would typically require techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione has been explored in various studies. A notable synthesis involves the creation of ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones through a five-step pathway, starting from 2-aminopyridine and isatin. The final compounds were evaluated for their antimicrobial activity, highlighting the chemical versatility and potential biological relevance of these molecules (Thadhaney et al., 2010). Similar work involved the synthesis and evaluation of partition coefficients and antibacterial activity of various derivatives, illustrating the broad spectrum of biological activities these compounds may possess (Sahu et al., 2007).

Antimicrobial and Anticancer Properties

Several studies have demonstrated the biological applications of these compounds, particularly in antimicrobial and anticancer contexts. The synthesis of novel spiro[indole-3,2'-thiazolidine]-2,4'-diones and their subsequent screening for antimicrobial activity against pathogens like Rhizoctonia solani and Fusarium oxysporum, as well as antitubercular activity against Mycobacterium tuberculosis, reveal their potential in combating infectious diseases (Dandia et al., 2004). Additionally, the anticancer activities of these compounds have been evaluated, with some derivatives showing promising results against cancer cell lines (Kaminskyy et al., 2011).

Additional Biological Activities

Further research has expanded the scope of applications to include antihistaminic properties, with compounds synthesized using Bronsted acidic ionic liquids showing potential as antihistaminic agents (Arya et al., 2012). The exploration of spiro[indole-thiazolidinones/thiazinones] as potential antifungal and antitubercular agents further underscores the diversity of biological activities these compounds can exhibit (Dandia et al., 2004).

Future Directions

The future research directions for this compound could involve further studies into its synthesis, structure, reactivity, and potential biological activities. Given the wide range of activities associated with similar compounds, there could be many potential applications to explore .

properties

IUPAC Name

1'-[(3,4-dichlorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2S/c24-18-11-10-15(12-19(18)25)13-26-20-9-5-4-8-17(20)23(22(26)29)27(21(28)14-30-23)16-6-2-1-3-7-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUHRUCTKCZAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

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